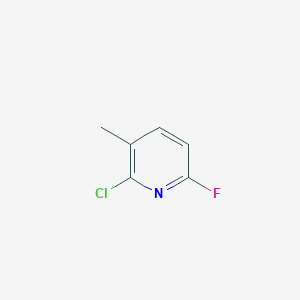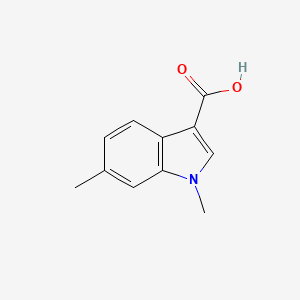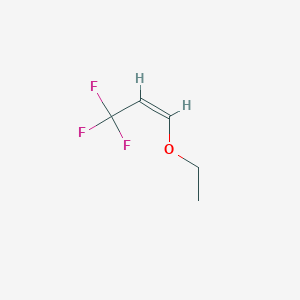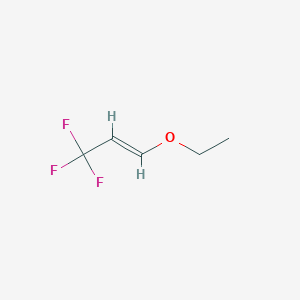
6-(3,5-Dicarboxyphenyl)nicotinic acid
説明
6-(3,5-Dicarboxyphenyl)nicotinic acid (6-DCPA) is a chemical compound that is part of the nicotinic acid family. It is a derivative of nicotinic acid, which is a naturally occurring compound found in many plants and animals. 6-DCPA has been studied for its potential use in a variety of scientific applications, including as a biochemical and physiological agent, and as a tool for laboratory experiments.
科学的研究の応用
Industrial Production Methods
6-(3,5-Dicarboxyphenyl)nicotinic acid is related to nicotinic acid, a naturally occurring pyridine carboxylic acid, which is an essential nutrient and used as an antipelagic agent. Industrially, it is mainly produced by oxidizing 5-ethyl-2-methylpyridine. New, more environmentally friendly production methods are necessary to align with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid analogs, which include derivatives of nicotinic acid, exhibit vasorelaxation and antioxidative activities. These properties suggest potential therapeutic applications for vascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogs show promise as inhibitors of carbonic anhydrase III, a new pharmacological target for managing dyslipidemia and cancer progression. These analogs have been studied for their potential therapeutic uses in these areas (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Anti-lipolytic Effects
Nicotinic acid analogs have been identified to bind to receptors such as PUMA-G and HM74, mediating anti-lipolytic effects in adipose tissue. This property is important in the context of lipid metabolism and the treatment of dyslipidemia (Tunaru et al., 2003).
Antihyperlipidemic Activity
Nicotinic acid hydrazide derivatives show potentialin antihyperlipidemic activity, indicated by their ability to decrease serum cholesterol and triglycerides levels in animal models. This suggests a promising avenue for developing new treatments for hyperlipidemia (Shoman et al., 2020).
Receptor Identification and Mechanisms
Identifying receptors like HM74 as low-affinity receptors for nicotinic acid aids in understanding its mechanism of action in treating dyslipidemia. This knowledge is crucial for developing more effective drugs targeting these receptors (Wise et al., 2003).
Herbicidal Activity
Nicotinic acid derivatives have demonstrated significant herbicidal activity against certain plant species, offering potential applications in agriculture and weed management (Yu et al., 2021).
Atherosclerosis Inhibition
Nicotinic acid's receptor, expressed in immune cells, plays a role in inhibiting atherosclerosis progression, independent of lipid levels. This discovery opens up new therapeutic possibilities for treating cardiovascular diseases (Lukasova et al., 2011).
GPER-mediated Signalling
Nicotinic acid also activates GPER-mediated signalling, which affects breast cancer cells and cancer-associated fibroblasts. This points to potential novel mechanisms of action and therapeutic avenues in cancer treatment (Santolla et al., 2014).
特性
IUPAC Name |
5-(5-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)7-1-2-11(15-6-7)8-3-9(13(18)19)5-10(4-8)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBRLMQMUPXKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688283 | |
| Record name | 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-37-8 | |
| Record name | 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)
![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)







